Cas no 1402725-98-7 (6,8-dihydroxy-2,2,4,4-tetramethyl-7 -(2-methylbutanoyl)-9-phenyl-4,9-dihydro-1H-xanthene-1,3(2H)-dione)
1402725-98-7 structure
Product Name:6,8-dihydroxy-2,2,4,4-tetramethyl-7 -(2-methylbutanoyl)-9-phenyl-4,9-dihydro-1H-xanthene-1,3(2H)-dione
CAS-nummer:1402725-98-7
MF:C28H30O6
MW:462.534208774567
CID:2028089
PubChem ID:134851230
Update Time:2025-04-21
6,8-dihydroxy-2,2,4,4-tetramethyl-7 -(2-methylbutanoyl)-9-phenyl-4,9-dihydro-1H-xanthene-1,3(2H)-dione Chemische en fysische eigenschappen
Naam en identificatie
-
- 6,8-dihydroxy-2,2,4,4-tetramethyl-7 -(2-methylbutanoyl)-9-phenyl-4,9-dihydro-1H-xanthene-1,3(2H)-dione
- rhodomyrtosone I
- 1402725-98-7
- SCHEMBL26502484
- AKOS040763227
- 1H-Xanthene-1,3(2H)-dione, 4,9-dihydro-6,8-dihydroxy-2,2,4,4-tetramethyl-7-(3-methyl-1-oxobutyl)-9-phenyl- (ACI)
- EX-A11752
- 2367004-32-6
-
- Inchi: 1S/C28H30O6/c1-14(2)12-16(29)20-17(30)13-18-21(23(20)31)19(15-10-8-7-9-11-15)22-24(32)27(3,4)26(33)28(5,6)25(22)34-18/h7-11,13-14,19,30-31H,12H2,1-6H3
- InChI-sleutel: IUCQPLXKIAOHNZ-UHFFFAOYSA-N
- LACHT: O1C2C=C(C(C(CC(C)C)=O)=C(C=2C(C2C=CC=CC=2)C2C(C(C)(C)C(C(C)(C)C1=2)=O)=O)O)O
Berekende eigenschappen
- Exacte massa: 462.20423867g/mol
- Monoisotopische massa: 462.20423867g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 34
- Aantal draaibare bindingen: 4
- Complexiteit: 891
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 5.5
- Topologisch pooloppervlak: 101Ų
6,8-dihydroxy-2,2,4,4-tetramethyl-7 -(2-methylbutanoyl)-9-phenyl-4,9-dihydro-1H-xanthene-1,3(2H)-dione Beveiligingsinformatie
- Gevaarverklaring: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:4℃条件下存储,-4℃条件下存储更佳
6,8-dihydroxy-2,2,4,4-tetramethyl-7 -(2-methylbutanoyl)-9-phenyl-4,9-dihydro-1H-xanthene-1,3(2H)-dione Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN6173-5 mg |
Rhodomyrtosone I |
1402725-98-7 | 98% | 5mg |
¥ 4,890 | 2023-07-10 | |
| TargetMol Chemicals | TN6173-1 mL * 10 mM (in DMSO) |
Rhodomyrtosone I |
1402725-98-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4990 | 2023-09-15 | |
| TargetMol Chemicals | TN6173-5mg |
Rhodomyrtosone I |
1402725-98-7 | 5mg |
¥ 4890 | 2024-07-19 | ||
| TargetMol Chemicals | TN6173-1 ml * 10 mm |
Rhodomyrtosone I |
1402725-98-7 | 1 ml * 10 mm |
¥ 4990 | 2024-07-19 |
6,8-dihydroxy-2,2,4,4-tetramethyl-7 -(2-methylbutanoyl)-9-phenyl-4,9-dihydro-1H-xanthene-1,3(2H)-dione Gerelateerde literatuur
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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